molecular formula C18H19N5O2S B7681301 N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide

N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide

货号 B7681301
分子量: 369.4 g/mol
InChI 键: OKNKHEXFOXXKIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide, commonly known as ITI-007, is a novel antipsychotic drug that has been developed to treat schizophrenia and other related psychiatric disorders. It is a unique compound that combines the properties of a serotonin 5-HT2A receptor antagonist and dopamine D2 receptor partial agonist.

作用机制

ITI-007 works by modulating the activity of serotonin and dopamine receptors in the brain. It acts as an antagonist at the 5-HT2A receptor and a partial agonist at the D2 receptor. This unique mechanism of action is believed to contribute to its efficacy in treating schizophrenia and other related disorders.
Biochemical and Physiological Effects:
ITI-007 has been shown to have a broad range of biochemical and physiological effects on the brain. It has been found to increase the release of dopamine and other neurotransmitters, such as norepinephrine and acetylcholine. It also modulates the activity of glutamate and GABA receptors, which are involved in regulating mood and behavior.

实验室实验的优点和局限性

ITI-007 has several advantages for use in lab experiments. It has a favorable pharmacokinetic profile, with a long half-life and low potential for drug-drug interactions. It is also well-tolerated in humans, with a low incidence of side effects. However, its high cost and limited availability may limit its use in some research settings.

未来方向

There are several future directions for research on ITI-007. One area of interest is its potential use in treating other psychiatric disorders, such as depression and anxiety. Another area of investigation is its mechanism of action and how it modulates the activity of serotonin and dopamine receptors in the brain. Additionally, further studies are needed to determine the long-term safety and efficacy of ITI-007 in treating schizophrenia and related disorders.
Conclusion:
In conclusion, ITI-007 is a novel antipsychotic drug that has shown promising results in treating schizophrenia and related disorders. Its unique mechanism of action, favorable pharmacokinetic profile, and low incidence of side effects make it a promising candidate for future research. Further studies are needed to fully understand its potential use in other psychiatric disorders and to determine its long-term safety and efficacy.

合成方法

The synthesis of ITI-007 involves several steps, including the preparation of the piperidine intermediate, the coupling reaction with the indazole carboxylic acid, and the final thiazole ring formation. The process involves the use of various chemical reagents, such as sodium hydride, triethylamine, and palladium catalysts. The final product is obtained as a white crystalline powder with a purity of over 99%.

科学研究应用

ITI-007 has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating schizophrenia and bipolar disorder. It has also been investigated for its potential use in other psychiatric disorders, such as depression and anxiety. ITI-007 has shown promising results in reducing positive and negative symptoms of schizophrenia, improving cognitive function, and reducing the risk of extrapyramidal side effects.

属性

IUPAC Name

N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-11-16(26-10-19-11)17(24)20-12-6-8-23(9-7-12)18(25)15-13-4-2-3-5-14(13)21-22-15/h2-5,10,12H,6-9H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNKHEXFOXXKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。